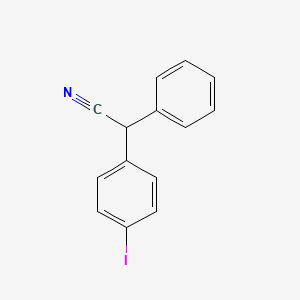

(4-Iodophenyl)(phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-iodophenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBKDUCJNVVOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanide Addition to Benzylidene Precursors

A commonly employed method for related arylacetonitriles involves the nucleophilic addition of cyanide sources to benzylidene derivatives. For example, the synthesis of 2-phenyl-2-(phenylamino)acetonitrile from benzaldehyde and aniline via cyanide addition has been optimized using various cyanide sources and solvent systems. Although this example is for an amino-substituted analog, the methodology is adaptable for (4-iodophenyl)(phenyl)acetonitrile by replacing the appropriate aryl aldehyde with 4-iodobenzaldehyde and phenylacetonitrile or related nucleophiles.

Key reaction parameters include:

- Cyanide sources such as potassium hexacyanoferrate(III) and potassium hexacyanoferrate(II) mixtures.

- Solvent mixtures like tert-butanol/water (1:1) or ethyl acetate/water (1:1).

- Reaction temperature around 80 °C.

- Reaction time between 4-5 hours.

- Post-reaction workup involving quenching with sodium bicarbonate and extraction with ethyl acetate.

| Cyanide Source | Solvent Mixture | Time (h) | Yield (%) |

|---|---|---|---|

| K3[Fe(CN)6]:K4[Fe(CN)6] (3:4) | tBuOH:H2O (1:1) | 4 | 72 |

| K3[Fe(CN)6] | tBuOH:H2O (1:1) | 4 | 58 |

| K4[Fe(CN)6] | tBuOH:H2O (1:1) | 4 | 63 |

| K3[Fe(CN)6] | ethyl acetate:H2O (1:1) | 5 | 59 |

Note: These data are from related cyanide addition reactions and provide a basis for optimizing this compound synthesis.

Halogen-Containing Intermediate Preparation and Subsequent Substitution

In patent literature related to intermediates containing 4-iodophenyl groups, such as those used for pharmaceutical agents like Apixaban, the preparation of 4-iodophenyl-substituted lactams and acetonitrile derivatives involves:

- Preparation of 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one intermediates.

- Subsequent nucleophilic substitution with morpholine or other amines to yield morpholine-substituted lactams.

- Use of excess morpholine to drive the substitution.

- Reaction conditions involve suitable solvents and bases to facilitate substitution without dehalogenation.

These processes highlight the importance of maintaining the iodine substituent intact during nucleophilic substitutions and provide a framework for handling 4-iodophenyl intermediates in acetonitrile synthesis.

Reaction Mechanism Insights

The formation of this compound likely proceeds via:

- Generation of a nucleophilic cyanomethyl anion or equivalent species.

- Electrophilic aromatic substitution or nucleophilic attack on a 4-iodobenzyl derivative.

- Stabilization of the intermediate by the nitrile group.

- Avoidance of side reactions such as deiodination or polymerization by controlling temperature, solvent polarity, and reaction time.

Purification and Characterization

After synthesis, purification typically involves:

- Extraction with organic solvents such as ethyl acetate.

- Washing with brine and drying over anhydrous salts.

- Chromatographic separation using gradients of cyclohexane and ethyl acetate.

- Isolation as a solid, often light yellow.

Characterization methods to confirm the structure and purity include:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Infrared (IR) spectroscopy.

- Mass spectrometry.

- Melting point determination.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Cyanide addition to benzylidene | K3[Fe(CN)6]/K4[Fe(CN)6], tBuOH:H2O, 80 °C | High yield, mild conditions | Requires careful cyanide handling |

| Nucleophilic substitution on lactams | 3-chloro-1-(4-iodophenyl) lactam, morpholine | Preserves iodine substituent | Excess amine needed, solvent choice |

| Halogenated intermediate coupling | 4-iodobenzyl derivatives, bases, solvents | Selective substitution | Avoiding deiodination |

Chemical Reactions Analysis

Types of Reactions: (4-Iodophenyl)(phenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium azide in DMF at 80°C.

Oxidation: Potassium permanganate in acetone at room temperature.

Reduction: Lithium aluminum hydride in ether at 0°C.

Major Products:

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development

(4-Iodophenyl)(phenyl)acetonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity. For instance, it has been utilized in the development of heme oxygenase-1 (HO-1) inhibitors, which play significant roles in cancer therapy due to their cytoprotective properties .

Case Study: HO-1 Inhibitors

A study focused on designing novel acetamide-based HO-1 inhibitors identified this compound derivatives as promising candidates. The synthesized compounds exhibited significant inhibitory activity against HO-1, demonstrating the compound's potential in therapeutic applications .

Organic Synthesis

Reagent in Chemical Reactions

The compound is employed as a reagent in various organic synthesis reactions. Its iodine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions. For example, it can participate in the formation of complex molecules through palladium-catalyzed cross-coupling reactions .

Synthesis of Multisubstituted Furans

Recent research demonstrated that this compound can be incorporated into reactions leading to multisubstituted furans. This application highlights its role as a versatile building block in synthetic organic chemistry .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound has been used as a standard in high-performance liquid chromatography (HPLC). Its distinct spectral properties allow for effective separation and identification of compounds in complex mixtures.

Mechanism of Action

The mechanism of action of (4-Iodophenyl)(phenyl)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. The pathways involved include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects

- Electron-Withdrawing Groups (EWGs): (4-Iodophenyl)(phenyl)acetonitrile: The iodine atom enhances electrophilicity at the nitrile group, facilitating nucleophilic additions or cyclization reactions . 2-(4-Iodophenyl)acetonitrile: Simpler structure with a single phenyl group; iodine’s electron-withdrawing nature increases the acidity of the α-hydrogen, enabling deprotonation in base-catalyzed reactions . Bis(4-iodophenyl)amino derivatives: Used in dye-sensitized solar cells, where iodine substituents improve electron transport and light absorption .

- Electron-Donating Groups (EDGs): [(4-Methoxyphenyl)amino]acetonitrile: The methoxy group donates electrons via resonance, reducing nitrile reactivity compared to iodine-substituted analogs . 4-Methoxyphenylacetonitrile: Higher solubility in polar solvents due to the methoxy group’s polarity .

Molecular Weight and Physical Properties

Reactivity and Stability

- Nitrile Group Reactivity :

- Iodine’s inductive effect in this compound increases nitrile electrophilicity, enabling faster reactions with Grignard reagents compared to methoxy-substituted analogs .

- Chlorine or fluorine substituents (e.g., 2-(3-Fluoro-4-iodophenyl)acetonitrile) further modulate reactivity for regioselective couplings .

- Thermal Stability :

Toxicity and Handling

- N-(4-Iodophenyl)acetamide’s stability makes it safer for pharmaceutical use compared to reactive nitriles .

Biological Activity

(4-Iodophenyl)(phenyl)acetonitrile, a compound with the chemical formula C15H12IN, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- Molecular Weight : 320.16 g/mol

- Structure : The compound consists of a phenyl ring substituted with an iodine atom and an acetonitrile group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated:

- Inhibition of cell proliferation : IC50 values were found in the micromolar range, indicating effective growth inhibition.

- Induction of apoptosis : Mechanistic studies revealed that the compound triggers apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| HT-29 (Colon) | 15.0 | Mitochondrial dysfunction |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have assessed its efficacy against various bacterial strains:

- Staphylococcus aureus : Exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Displayed moderate activity with an MIC of 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The proposed mechanism for the biological activities of this compound involves:

- Interaction with cellular targets : It is hypothesized to interact with DNA and inhibit topoisomerase activity, leading to cell cycle arrest.

- Reactive oxygen species (ROS) generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Study 1: Anticancer Activity in Mice

A preclinical study involved administering this compound to mice bearing MCF-7 tumors. The results showed:

- A significant reduction in tumor volume compared to controls (p < 0.01).

- Enhanced survival rates among treated mice, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated:

- Effective inhibition of biofilm formation at sub-MIC concentrations.

- Potential synergistic effects when combined with conventional antibiotics, enhancing overall efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4-iodophenyl)(phenyl)acetonitrile and its derivatives?

- Methodological Answer : A common approach involves condensation reactions. For example, 2-(4-iodophenyl)acetonitrile can react with aldehydes (e.g., 4-(diethylamino)benzaldehyde) under basic conditions (NaOH in ethanol) to form acrylonitrile derivatives . Optimization of stoichiometry (1:1 aldehyde to nitrile ratio) and reaction time (16 hours at room temperature) yields intermediates with 63% efficiency. Solvent choice (ethanol vs. acetonitrile) and temperature control (post-reaction cooling to 0°C) are critical for precipitation and purity.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and nitrile groups (no direct proton signal; inferred via adjacent carbon shifts at ~110–120 ppm) .

- XRD crystallography : Resolve steric effects and confirm substituent orientations (e.g., piperidine ring boat conformation, axial/equatorial phenyl groups) with precision (R-factor ≤ 0.054) .

- Mass spectrometry : Validate molecular weight (e.g., 392.48 g/mol for a derivative) and isotopic patterns (iodine’s distinct isotopic signature).

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Use gradient column chromatography with silica gel (hexane/ethyl acetate eluent) or reversed-phase HPLC (C18 columns). For HPLC, acetonitrile/water mobile phases enhance selectivity on phenyl-hexyl stationary phases, though methanol may improve retention for polar derivatives . Recrystallization in ethanol or acetonitrile is effective for removing unreacted starting materials (e.g., N-aryl ureas) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : X-ray diffraction (XRD) reveals precise bond angles and dihedral angles. For example, in (1-acetyl-2,6-diphenylpiperidin-4-yl-idene)(phenyl)acetonitrile, XRD confirmed a boat-shaped piperidine ring with a 75.27° dihedral angle between phenyl groups, resolving ambiguities from NMR-based models . Use software like SHELXL97 for refinement and PLATON for validating intermolecular interactions (e.g., C–H⋯N/O hydrogen bonds).

Q. What analytical challenges arise when characterizing iodinated aromatic nitriles, and how can they be mitigated?

- Methodological Answer : Key challenges include:

- Iodine’s heavy atom effect : Causes signal broadening in NMR; use deuterated DMSO for sharper peaks .

- Photodegradation : Minimize UV exposure during HPLC by using diode-array detectors set to 254 nm .

- Mass spectrometry ionization : Electrospray ionization (ESI) may underperform; switch to atmospheric-pressure chemical ionization (APCI) for better adduct formation.

Q. How do solvent polarity and stationary phase chemistry influence the chromatographic separation of iodophenyl acetonitrile derivatives?

- Methodological Answer : Phenyl-hexyl HPLC columns exhibit dual retention mechanisms:

- π-π interactions : Enhanced with methanol, improving separation of aromatic isomers.

- Hydrophobic interactions : Dominant with acetonitrile, ideal for nonpolar derivatives .

- Optimization protocol : Screen methanol/acetonitrile/water gradients (e.g., 30–70% organic phase over 20 minutes) to balance retention (k’ > 2) and resolution (Rs > 1.5).

Q. What strategies can address discrepancies between computational and experimental spectral data for iodinated nitriles?

- Methodological Answer :

- DFT calculations : Simulate NMR chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) and compare with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO) .

- Dynamic effects : Account for conformational flexibility via molecular dynamics (MD) simulations if static models fail to match XRD or NOESY data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.